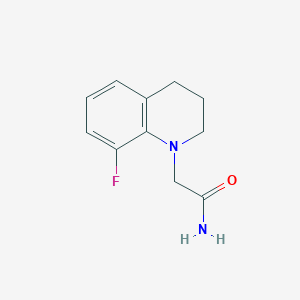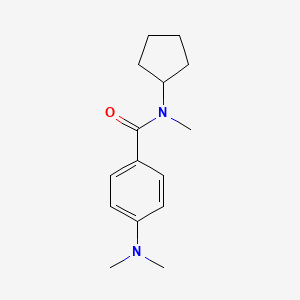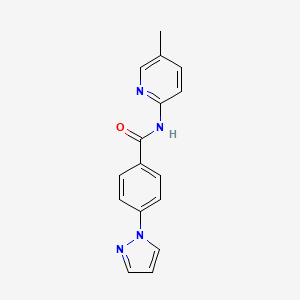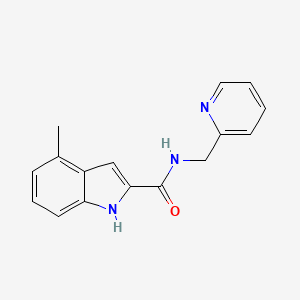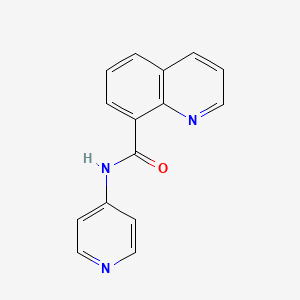
N-pyridin-4-ylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-4-ylquinoline-8-carboxamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is commonly referred to as PQA and has been found to exhibit several interesting properties that make it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The exact mechanism of action of PQA is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. PQA has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PQA has been found to exhibit several biochemical and physiological effects. Studies have shown that PQA can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. PQA has also been found to inhibit the activity of certain enzymes that are involved in DNA replication, which can prevent cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PQA in laboratory experiments is its ability to selectively target cancer cells. This can make it a promising candidate for the development of new cancer treatments. However, one limitation of using PQA is that it can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on PQA. One potential direction is to further investigate its anti-cancer properties and develop new cancer treatments based on PQA. Another potential direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of PQA and its potential side effects.
Méthodes De Synthèse
The synthesis of PQA can be achieved through several methods, including the reaction of 4-chloropyridine with 8-aminoquinoline in the presence of a base. Another method involves the reaction of 4-pyridylboronic acid with 8-chloroquinoline in the presence of a palladium catalyst.
Applications De Recherche Scientifique
PQA has been extensively studied for its potential applications in scientific research. One of the most promising applications of PQA is in the field of cancer research. Studies have shown that PQA has anti-cancer properties and can inhibit the growth of cancer cells. Other potential applications of PQA include its use as a fluorescent probe for detecting metal ions, as well as its use in the development of new drugs.
Propriétés
IUPAC Name |
N-pyridin-4-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXTVQPHFFWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NC3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylquinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
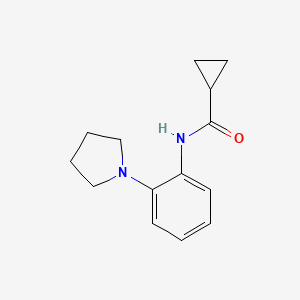
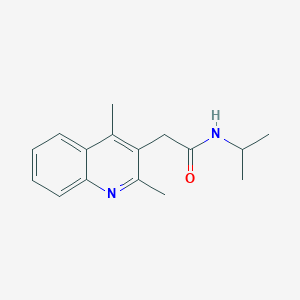
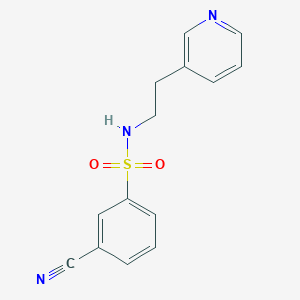
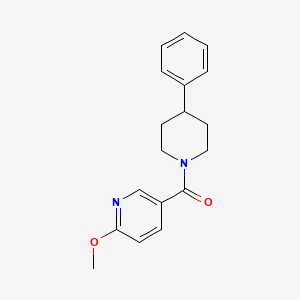
![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
